Ethanone, 1-(6-propyl-2-pyridinyl)-
Description
Ethanone, 1-(6-propyl-2-pyridinyl)-, is a pyridine derivative characterized by a ketone group (ethanone) attached to a pyridine ring substituted with a propyl group at the 6-position. Pyridine derivatives are widely studied due to their aromatic nitrogen-containing heterocyclic structure, which confers unique electronic and steric properties. Its reactivity is likely influenced by the electron-withdrawing pyridine nitrogen and the electron-donating propyl substituent, creating a balance that may modulate interactions with biological targets or catalytic systems .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(6-propylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-3-5-9-6-4-7-10(11-9)8(2)12/h4,6-7H,3,5H2,1-2H3 |
InChI Key |
OGXRWJBVRGEQGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=CC=C1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Propylpyridin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 6-propylpyridine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of 1-(6-Propylpyridin-2-yl)ethanone often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Propylpyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(6-Propylpyridin-2-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 1-(6-Propylpyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Observations :
- Alkyl vs. Electron-Withdrawing Groups : The 6-propyl group in the target compound likely increases lipophilicity compared to chloro or trifluoromethyl substituents, which may enhance membrane permeability in biological systems .
- Positional Effects: Substituents at the 6-position (as in the target compound) versus the 2- or 4-position (e.g., 1-(2-chlorophenyl)ethanone) alter steric hindrance and electronic distribution, affecting reactivity in nucleophilic or electrophilic reactions .
Data Tables: Physical and Chemical Properties
Available data for related compounds highlight gaps in knowledge about the target molecule:
| Property | 1-(6-propyl-2-pyridinyl)ethanone (Target) | 1-(2-Chlorophenyl)ethanone | 1-(6-Methoxy-2-naphthalenyl)ethanone |
|---|---|---|---|
| Molecular Weight | Not reported | 154.59 g/mol | 200.24 g/mol |
| Melting Point | Not reported | 54–56°C | 120–122°C |
| Solubility | Likely low (alkyl group) | Soluble in organic solvents | Moderate in polar solvents |
| Key Applications | Research chemicals | Synthetic intermediates | Fluorescent materials |
Sources:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
